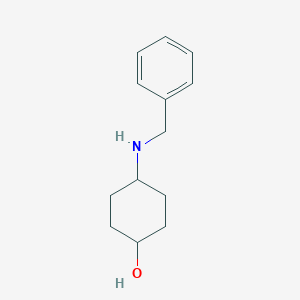

4-(Benzylamino)cyclohexan-1-ol

Description

BenchChem offers high-quality 4-(Benzylamino)cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzylamino)cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRIOPMWGXBPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the 4-Aminocyclohexanol Scaffold

An In-depth Technical Guide to the Synthesis of 4-(Benzylamino)cyclohexan-1-ol

The 4-(benzylamino)cyclohexan-1-ol molecule is a valuable building block in the fields of medicinal chemistry and materials science. Its structure, featuring a substituted cyclohexane ring, combines a secondary amine and a hydroxyl group at positions 1 and 4. This arrangement provides a rigid, three-dimensional scaffold that is crucial for developing molecules with specific biological activities or material properties. The benzyl group offers a site for further functionalization and influences the molecule's lipophilicity, while the amine and alcohol functionalities are key points for hydrogen bonding and covalent modification.

Derivatives of aminocyclohexanol have been explored for a range of applications, including as anti-inflammatory agents, antimycobacterial compounds, and as key intermediates in the synthesis of complex pharmaceuticals.[1][2] The stereochemistry of the substituents on the cyclohexane ring—specifically the cis and trans relationship between the amino and hydroxyl groups—plays a critical role in determining the molecule's conformation and, consequently, its interaction with biological targets or its packing in a solid state.[3][4] This guide provides a detailed examination of the primary synthetic route to 4-(benzylamino)cyclohexan-1-ol, focusing on the principles, practical execution, and analytical validation of the process.

Core Synthesis Pathway: Reductive Amination

The most direct and widely employed method for synthesizing 4-(benzylamino)cyclohexan-1-ol is the reductive amination of 4-hydroxycyclohexanone with benzylamine. This robust reaction proceeds in a single pot and involves two key mechanistic steps: the formation of an intermediate iminium ion (or the related enamine), followed by its immediate reduction to the target secondary amine.

Mechanism of Action

The reaction is initiated by the nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of 4-hydroxycyclohexanone. This forms a hemiaminal intermediate, which then dehydrates to yield an iminium ion. The reducing agent present in the mixture then selectively reduces the C=N double bond of the iminium ion to furnish the final product.

Rationale for Reagent Selection

The success of a reductive amination hinges on the appropriate choice of reagents, particularly the reducing agent.

-

Starting Materials : 4-hydroxycyclohexanone serves as the carbonyl component, and benzylamine is the amine source. Both are commercially available.

-

Reducing Agent : While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for this transformation.[5] Unlike stronger reductants like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective agent. It is particularly effective at reducing protonated imines in situ without significantly reducing the starting ketone. This selectivity prevents the wasteful formation of 4-hydroxycyclohexanol as a byproduct. Furthermore, the reaction can be performed in a single step without the need to strictly control pH, as is often required with sodium cyanoborohydride (NaBH₃CN).

-

Solvent : Aprotic solvents are typically used to prevent reaction with the reducing agent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they effectively dissolve the reactants and do not interfere with the reaction mechanism. Anhydrous conditions are recommended to favor the formation of the iminium intermediate.[5]

-

Acid Catalyst (Optional) : Acetic acid is sometimes added in catalytic amounts to facilitate the dehydration of the hemiaminal to the iminium ion, thereby accelerating the reaction.[5]

Stereochemical Considerations

The reduction of the intermediate iminium ion can result in the formation of two diastereomers: cis-4-(benzylamino)cyclohexan-1-ol and trans-4-(benzylamino)cyclohexan-1-ol.

-

In the trans isomer , the hydroxyl and benzylamino groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both bulky groups can occupy equatorial positions, minimizing steric strain.[3]

-

In the cis isomer , the groups are on the same side of the ring, forcing one of the substituents into a less stable axial position in the chair conformation.[4]

Thermodynamically, the trans isomer is generally the more stable and often the major product. The stereochemical outcome can be influenced by the reducing agent and reaction conditions, but the hydride delivery from the reducing agent typically occurs from the less sterically hindered face, favoring the formation of the trans product where the large benzylamino group is in the equatorial position.

Detailed Experimental Protocol

The following protocol is adapted from a similar procedure for the synthesis of a related compound and represents a standard method for this transformation.[5]

Materials and Equipment:

-

4-Hydroxycyclohexanone

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel, appropriate solvent system)

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxycyclohexanone (1.0 equivalent) and anhydrous dichloromethane.

-

Addition of Reactants : Add benzylamine (1.0-1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction : Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the stirring mixture in portions. The addition may be slightly exothermic. Maintain the temperature at room temperature.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

-

Washing and Drying : Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol, to isolate the cis and trans isomers of 4-(benzylamino)cyclohexan-1-ol.

Characterization and Data

The identity and purity of the synthesized 4-(benzylamino)cyclohexan-1-ol must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure. The relative integration of characteristic peaks can be used to determine the diastereomeric ratio (cis vs. trans) in the purified product or crude mixture.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful synthesis.[6]

-

Infrared (IR) Spectroscopy : Will show characteristic absorption bands for the O-H (alcohol) and N-H (secondary amine) functional groups.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [6] |

| Molecular Weight | 205.30 g/mol | [6] |

| Exact Mass | 205.146664 g/mol | [6] |

| Appearance | Expected to be a solid or oil | - |

| InChIKey | QPRIOPMWGXBPOQ-UHFFFAOYSA-N | [7] |

| CAS Number | 1019573-01-3 | [7] |

Safety Considerations

Standard laboratory safety practices should be strictly followed.

-

Personal Protective Equipment (PPE) : Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory.

-

Ventilation : All operations should be conducted in a well-ventilated chemical fume hood.

-

Reagent Handling :

-

Sodium triacetoxyborohydride : Is moisture-sensitive and can release flammable hydrogen gas upon contact with water or strong acids. Handle in a dry environment.

-

Dichloromethane : Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Benzylamine : Is corrosive and can cause burns. Handle with care.

-

Conclusion

The synthesis of 4-(benzylamino)cyclohexan-1-ol via reductive amination of 4-hydroxycyclohexanone is an efficient and reliable method for accessing this important chemical scaffold. The use of a mild reducing agent like sodium triacetoxyborohydride ensures high selectivity and simplifies the experimental procedure. A thorough understanding of the reaction mechanism, careful execution of the protocol, and proper analytical characterization are essential for obtaining the desired product in high purity. The ability to isolate and characterize both cis and trans isomers provides researchers with distinct conformational building blocks for further exploration in drug discovery and materials science.

References

-

SpectraBase. (n.d.). 4-(Benzylamino)cyclohexanol. Wiley. Retrieved from [Link]

-

Jones, D. H., Bresciani, S., Tellam, J. P., Wojno, J., Cooper, A. W. J., Kennedy, A. R., & Tomkinson, N. C. O. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry, 14(1), 172–182. Available at: [Link]

-

Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters. Available at: [Link]

-

ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine... Retrieved from [Link]

-

Jones, D. H., Bresciani, S., Tellam, J. P., Wojno, J., Cooper, A. W. J., Kennedy, A. R., & Tomkinson, N. C. O. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. PubMed. Available at: [Link]

- Hajam, T. A., et al. (2022). Molecular structure determination, spectroscopic, quantum computational studies and molecular docking of 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol. Journal of Molecular Structure.

-

ResearchGate. (n.d.). (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of cyclohexanone with benzylamine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-(Benzylamino)cyclohexan-1-ol, 96% Purity, C13H19NO, 100 mg. Retrieved from [Link]

-

da Silva, A. C. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2496. Available at: [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]

-

Obata, Y., et al. (2000). Evaluation and structure-activity relationship of synthesized cyclohexanol derivatives on percutaneous absorption of ketoprofen using artificial neural network. International Journal of Pharmaceutics. Available at: [Link]

- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

-

PubChem. (n.d.). (1S,2S)-2-(benzylamino)cyclohexanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 4.9: Cis-trans Isomerism in Cycloalkanes. Retrieved from [Link]

-

Kataoka, H., et al. (2002). Anti-inflammatory and anti-allergic activities of hydroxylamine and related compounds. Biological & Pharmaceutical Bulletin, 25(11), 1436-1441. Available at: [Link]

-

Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Cis/Trans Isomerism in Cycloalkenes. Retrieved from [Link]

-

Evans, M. (2022). cis-trans Isomerism. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

Bransová, J., et al. (1995). Antileukemic activity of 4-pyranone derivatives. The International Journal of Biochemistry & Cell Biology. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of Novel Derivatives of Aroylaminoalcohols and 3‐Amino‐substituted 1‐Phenylpropanols with Potential Anti‐inflammatory and Immunomodulating Activities. Retrieved from [Link]

- Google Patents. (n.d.). EP1238965A1 - A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol.

- Google Patents. (n.d.). EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.

-

Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]

Sources

- 1. Anti-inflammatory and anti-allergic activities of hydroxylamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-(Benzylamino)cyclohexan-1-ol | 1019573-01-3 [sigmaaldrich.cn]

An In-Depth Technical Guide to 4-(Benzylamino)cyclohexan-1-ol: Structure, Properties, and Synthesis for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 4-(benzylamino)cyclohexan-1-ol (CAS No. 1019573-01-3), a bifunctional organic molecule of interest to researchers in medicinal chemistry and drug development. This document delves into the compound's detailed chemical structure, stereoisomerism, and physicochemical properties. It outlines a robust synthetic protocol via reductive amination, supported by mechanistic insights. Furthermore, this guide explores the spectroscopic signature of the molecule and discusses its potential applications as a versatile building block in the synthesis of novel therapeutic agents, drawing from the established biological significance of the 4-aminocyclohexanol scaffold.

Introduction

4-(Benzylamino)cyclohexan-1-ol is a secondary amine and secondary alcohol built upon a cyclohexane core. The strategic placement of a hydrophilic alcohol and a lipophilic benzylamine group at the 1- and 4-positions, respectively, imparts an amphiphilic character to the molecule. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly for creating diverse chemical libraries for drug discovery. The 4-aminocyclohexanol moiety is a recognized pharmacophore present in various biologically active compounds, highlighting the potential of its derivatives in therapeutic applications.[1][2] This guide serves as a technical resource for scientists, providing critical data and methodologies to facilitate the use of this compound in research and development.

Chemical Structure and Stereochemistry

The structural integrity of 4-(benzylamino)cyclohexan-1-ol is fundamental to its chemical behavior and potential biological activity. Understanding its connectivity, functional groups, and stereoisomeric possibilities is paramount for its application in targeted synthesis.

Molecular Identity

The fundamental details of 4-(benzylamino)cyclohexan-1-ol are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 4-(Benzylamino)cyclohexan-1-ol | N/A |

| CAS Number | 1019573-01-3 | [3][4] |

| Molecular Formula | C₁₃H₁₉NO | [3][4] |

| Molecular Weight | 205.30 g/mol | [3][4] |

| InChIKey | QPRIOPMWGXBPOQ-UHFFFAOYSA-N | [3] |

Stereoisomerism and Conformational Analysis

The cyclohexane ring in 4-(benzylamino)cyclohexan-1-ol is disubstituted at the 1- and 4-positions, leading to the existence of cis and trans diastereomers. These isomers arise from the relative orientation of the hydroxyl and benzylamino groups with respect to the plane of the ring.

-

trans-isomer: The hydroxyl and benzylamino groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both bulky substituents can occupy equatorial positions, minimizing steric strain (1,4-diaxial interactions). This is generally the thermodynamically favored isomer.

-

cis-isomer: The hydroxyl and benzylamino groups are on the same side of the ring. In any chair conformation, one substituent must occupy an axial position while the other is equatorial, leading to higher conformational energy compared to the trans isomer.

The interconversion between the two chair conformations of each isomer is a dynamic process, but the energetic preference for equatorial substitution significantly influences the predominant shape and reactivity of the molecule.

Physicochemical Properties

While experimental data for 4-(benzylamino)cyclohexan-1-ol is not extensively published, the properties can be estimated based on its constituent functional groups and data from analogous compounds. These properties are critical for predicting its behavior in various experimental conditions, including solubility, reactivity, and bioavailability.

| Property | Predicted/Reported Value | Comments and References |

| Melting Point | Not available. Likely a solid at room temperature. | The related trans-4-aminocyclohexanol has a melting point of 93–98°C. The addition of the benzyl group would likely increase the melting point. |

| Boiling Point | Not available. | The boiling point of trans-4-aminocyclohexanol is ~210°C at 760 mmHg. The subject compound would have a higher boiling point due to increased molecular weight. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, and DMSO. | The presence of the polar alcohol and amine groups allows for some water solubility, while the benzyl and cyclohexane moieties contribute to solubility in organic solvents. |

| pKa | Amine (NH₂⁺): ~9-10 | The basicity of the secondary amine is expected to be similar to that of other secondary alkylamines. |

| logP | Estimated: 2.0-3.0 | The calculated LogP for the related (1R,2S)-2-(benzylamino)cyclohexan-1-ol is 2.47. This indicates moderate lipophilicity. |

Synthesis and Purification

The most direct and efficient method for the synthesis of 4-(benzylamino)cyclohexan-1-ol is the reductive amination of 4-hydroxycyclohexanone with benzylamine. This one-pot reaction is a cornerstone of amine synthesis due to its high atom economy and operational simplicity.

Synthetic Pathway: Reductive Amination

The reaction proceeds in two key steps:

-

Imine/Enamine Formation: Benzylamine reacts with the ketone carbonyl of 4-hydroxycyclohexanone to form a hemiaminal intermediate, which then dehydrates to form the corresponding imine (or its enamine tautomer). This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal.

-

Reduction: A reducing agent, added in situ, selectively reduces the C=N double bond of the imine to the secondary amine.

The choice of reducing agent is critical to the success of the reaction. Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal. NaBH(OAc)₃ is particularly advantageous as it is less sensitive to moisture, does not reduce the ketone starting material at an appreciable rate, and is effective under mildly acidic conditions which favor imine formation.

Sources

An In-Depth Technical Guide to 4-(Benzylamino)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzylamino)cyclohexan-1-ol is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with both a hydroxyl group and a secondary benzylamine. This structure makes it a valuable intermediate and building block in synthetic organic chemistry. The aminocyclitol moiety, a core feature of this compound, is a recognized pharmacophore found in a wide range of biologically active molecules and natural products.[1][2] As such, 4-(benzylamino)cyclohexan-1-ol serves as a versatile scaffold for medicinal chemists in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other complex molecular architectures.[3][4] This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications in drug discovery, and essential safety protocols.

Part 1: Core Compound Identification and Properties

A precise understanding of a compound's identifiers and physicochemical properties is fundamental for its application in a research and development setting.

| Identifier | Value | Source(s) |

| CAS Number | 1019573-01-3 | [5][6] |

| Synonyms | 4-(benzylamino)cyclohexanol | [7] |

| Molecular Formula | C13H19NO | [5] |

| Molecular Weight | 205.30 g/mol | |

| InChI | 1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |

| InChIKey | QPRIOPMWGXBPOQ-UHFFFAOYSA-N | |

| SMILES | OC1CCC(NCC2=CC=CC=C2)CC1 | |

| Purity | Typically ≥96% | [7] |

| Storage | Refrigerated | [6] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of 4-(benzylamino)cyclohexan-1-ol is most efficiently achieved through the reductive amination of a suitable ketone precursor. This method is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and broad applicability.

Proposed Synthetic Pathway: Reductive Amination

The primary route to 4-(benzylamino)cyclohexan-1-ol involves a two-step, one-pot reaction starting from 4-hydroxycyclohexanone and benzylamine.

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of 4-hydroxycyclohexanone. This forms a hemiaminal intermediate, which subsequently dehydrates to yield the corresponding imine (or more accurately, an enamine/imine tautomeric mixture).

-

Reduction: The intermediate imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) being common choices due to their mildness and selectivity. Catalytic hydrogenation over metals like palladium, platinum, or gold is also a well-established method for this transformation.[8][9]

The choice of reducing agent is critical. STAB is often preferred as it is less basic and less reactive towards the ketone starting material, minimizing the formation of the simple alcohol byproduct (cyclohexane-1,4-diol).

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(Benzylamino)cyclohexan-1-ol | 1019573-01-3 [sigmaaldrich.com]

- 6. 1019573-01-3・4-(Benzylamino)cyclohexan-1-ol・4-(Benzylamino)cyclohexan-1-ol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of 4-(Benzylamino)cyclohexan-1-ol: A Technical Guide

Introduction

4-(Benzylamino)cyclohexan-1-ol is a disubstituted cyclohexane derivative featuring both a secondary amine and a secondary alcohol. This bifunctional scaffold is of significant interest in medicinal chemistry and materials science, where its structural and electronic properties can be tailored for specific applications. A thorough understanding of its molecular structure and purity is paramount for any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous characterization of this molecule.

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(benzylamino)cyclohexan-1-ol. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to acquire and interpret this data. The insights provided herein are grounded in fundamental principles and validated by established experimental protocols.

Molecular Structure and Isomerism

The structure of 4-(benzylamino)cyclohexan-1-ol presents the possibility of cis and trans diastereomers, arising from the relative orientations of the hydroxyl and benzylamino substituents on the cyclohexane ring. The conformation of the cyclohexane ring, which predominantly exists in a chair form, further influences the chemical environment of each atom.[1] This guide will consider the spectroscopic features that can help distinguish between these isomers.

Caption: Molecular structure of 4-(benzylamino)cyclohexan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(benzylamino)cyclohexan-1-ol will exhibit distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine protons of the cyclohexane ring attached to the hydroxyl and amino groups, and the remaining methylene protons of the cyclohexane ring. The exact chemical shifts and coupling patterns will be highly dependent on the cis/trans isomeric form.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic (CH₂) | ~3.80 | Singlet | 2H |

| CH-OH | 3.50 - 4.00 | Multiplet | 1H |

| CH-NH | 2.50 - 3.00 | Multiplet | 1H |

| Cyclohexane (CH₂) | 1.20 - 2.20 | Multiplet | 8H |

| NH | Variable | Broad Singlet | 1H |

| OH | Variable | Broad Singlet | 1H |

Causality of Assignments:

-

Aromatic Protons (7.20 - 7.40 ppm): These protons are in the characteristic downfield region for aromatic compounds due to the deshielding effect of the ring current.[2]

-

Benzylic Protons (~3.80 ppm): The methylene protons adjacent to the nitrogen and the aromatic ring are deshielded by both, appearing as a singlet if there is no coupling to the NH proton.[3][4]

-

CH-OH and CH-NH Protons (3.50 - 4.00 and 2.50 - 3.00 ppm): The methine protons attached to the electronegative oxygen and nitrogen atoms are shifted downfield. The axial or equatorial position of these protons in the chair conformation will significantly affect their chemical shift and coupling constants to adjacent protons. For instance, axial protons typically appear at a higher field (more shielded) than their equatorial counterparts.

-

Cyclohexane Protons (1.20 - 2.20 ppm): The remaining methylene protons of the cyclohexane ring will appear as a complex series of multiplets in the aliphatic region.[1]

-

NH and OH Protons (Variable): The chemical shifts of these protons are concentration and solvent-dependent and may be broadened due to quadrupole effects (for NH) and chemical exchange. They can often be identified by adding a drop of D₂O to the NMR tube, which results in the disappearance of these signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The number of signals can help confirm the symmetry of the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-ipso) | ~140 |

| Aromatic (CH) | 127 - 129 |

| CH-OH | 65 - 75 |

| CH-NH | 50 - 60 |

| Benzylic (CH₂) | ~50 |

| Cyclohexane (CH₂) | 25 - 40 |

Causality of Assignments:

-

Aromatic Carbons (127 - 140 ppm): These carbons resonate in the typical downfield region for aromatic systems.[5][6] The ipso-carbon (attached to the CH₂NH group) will have a distinct chemical shift from the other aromatic carbons.

-

CH-OH Carbon (65 - 75 ppm): The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded.[7][8][9]

-

CH-NH and Benzylic Carbons (50 - 60 ppm): These carbons are deshielded by the adjacent nitrogen atom. Their exact chemical shifts can help in stereochemical assignments.

-

Cyclohexane Carbons (25 - 40 ppm): The remaining sp³ hybridized carbons of the cyclohexane ring appear in the upfield region of the spectrum.[10]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(benzylamino)cyclohexan-1-ol.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the sample into the NMR spectrometer.

-

Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which is crucial for high-resolution spectra.

-

Data Acquisition: Acquire the ¹H spectrum. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio. Subsequently, acquire a proton-decoupled ¹³C spectrum, which will require a larger number of scans due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. The spectra should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-(benzylamino)cyclohexan-1-ol will be characterized by absorption bands corresponding to O-H, N-H, C-H (aromatic and aliphatic), and C-N bonds.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| Alcohol | O-H stretch | 3200 - 3500 | Strong, Broad |

| Secondary Amine | N-H stretch | 3300 - 3500 | Moderate, Sharp |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Moderate |

| Secondary Amine | N-H bend | 1550 - 1650 | Moderate |

| Alcohol | C-O stretch | 1000 - 1260 | Strong |

| Aliphatic Amine | C-N stretch | 1020 - 1250 | Moderate |

Causality of Assignments:

-

O-H and N-H Stretching: The most prominent features in the high-frequency region will be the O-H and N-H stretching vibrations. The O-H stretch from the alcohol will appear as a broad, strong band due to hydrogen bonding.[11][12][13] The N-H stretch of the secondary amine is typically sharper and less intense than the O-H band.[14][15]

-

C-H Stretching: The region just below 3000 cm⁻¹ will be dominated by the strong stretching vibrations of the aliphatic C-H bonds of the cyclohexane and benzylic methylene groups.[11] The weaker aromatic C-H stretches will appear just above 3000 cm⁻¹.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals from C-O, C-N, and C-C stretching and various bending vibrations. The strong C-O stretch is particularly diagnostic for the alcohol functional group.[16] The C-N stretch of the aliphatic amine will also be present in this region.[15]

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Obtain a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid 4-(benzylamino)cyclohexan-1-ol sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Analysis of the Mass Spectrum

The mass spectrum of 4-(benzylamino)cyclohexan-1-ol is available in the SpectraBase database.[17] The nominal molecular weight is 205.30 g/mol .

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z 205. As the molecule contains one nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[18][19]

-

Key Fragmentation Pathways: The fragmentation of 4-(benzylamino)cyclohexan-1-ol will be directed by the amine and alcohol functional groups.

-

Alpha-Cleavage: This is a common fragmentation pathway for both amines and alcohols.[20][21] Cleavage of the C-C bond adjacent to the nitrogen or oxygen can lead to the formation of resonance-stabilized cations.

-

Loss of a C₅H₁₀O radical from the molecular ion via cleavage adjacent to the nitrogen would lead to a fragment at m/z 106 (C₇H₈N⁺).

-

Loss of a benzyl radical (C₇H₇•) would result in a fragment at m/z 114.

-

-

Loss of Water: Dehydration is a common fragmentation for alcohols, which would result in a peak at m/z 187 (M-18).

-

Tropylium Ion: A prominent peak at m/z 91 is characteristic of compounds containing a benzyl group and corresponds to the formation of the stable tropylium cation (C₇H₇⁺).

-

Caption: Proposed fragmentation pathways for 4-(benzylamino)cyclohexan-1-ol.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 4-(benzylamino)cyclohexan-1-ol in a volatile organic solvent (e.g., methanol, dichloromethane).

-

GC Method Development: Develop a gas chromatography method to separate the analyte from any impurities. This involves selecting an appropriate GC column, temperature program, and carrier gas flow rate.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 4-(benzylamino)cyclohexan-1-ol using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they allow for an unambiguous characterization of the molecule. The protocols and interpretations presented in this guide are designed to provide researchers with the foundational knowledge required to confidently handle and analyze this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Whitman College. (n.d.). GCMS Section 6.15.

- Unknown. (n.d.). Mass Spectrometry: Fragmentation.

- University of Colorado Boulder. (n.d.). IR Chart.

- Illinois State University. (2015). Infrared Spectroscopy.

- ResearchGate. (n.d.). 1H-NMR shift for protons adjacent to the amine group of benzylamine....

- University of Calgary. (n.d.). IR: amines.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum.

- ChemicalBook. (n.d.). Benzylamine(100-46-9) 1H NMR spectrum.

- SpectraBase. (n.d.). 4-(Benzylamino)cyclohexanol - Optional[MS (GC)] - Spectrum.

- ResearchGate. (n.d.). 1H NMR spectra of PGA (upper graph), benzylamine (middle graph), and....

- JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation.

- ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst).

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.

- ChemicalBook. (n.d.). 4-(BENZYLAMINO)PHENOL(103-14-0) 13C NMR spectrum.

- ResearchGate. (2025). A BRIEF OVERVIEW OF SPECTROSCOPIC STUDIES OF CYCLOHEXANE AND ITS DERIVATIVES.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for....

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- BMRB. (n.d.). bmse000431 Cyclohexanol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 5. 4-(BENZYLAMINO)PHENOL(103-14-0) 13C NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. bmse000431 Cyclohexanol at BMRB [bmrb.io]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. GCMS Section 6.15 [people.whitman.edu]

- 19. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-(Benzylamino)cyclohexan-1-ol: Literature Review and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzylamino)cyclohexan-1-ol is a fascinating yet underexplored bicyclic amino alcohol. Its structure, featuring a cyclohexane ring substituted with both a hydroxyl and a benzylamino group, presents a unique scaffold for medicinal chemistry exploration. This guide provides a comprehensive technical overview of its synthesis, stereochemistry, and a review of the existing literature, while also shedding light on its discovery through the lens of related bioactive molecules. The 4-aminocyclohexanol motif is a key pharmacophore found in a variety of biologically active compounds, suggesting that 4-(benzylamino)cyclohexan-1-ol holds significant, yet largely untapped, potential for drug discovery and development.[1][2] This document aims to serve as a foundational resource for researchers interested in harnessing the therapeutic possibilities of this intriguing molecule.

Discovery and Scientific Context

While a singular, seminal paper detailing the "discovery" of 4-(benzylamino)cyclohexan-1-ol is not readily apparent in the scientific literature, its conceptual origins can be traced to the broader investigation of aminocyclohexanol derivatives as bioactive agents. The exploration of related compounds, particularly those with analgesic and central nervous system (CNS) activity, provides a logical framework for its synthesis and potential therapeutic applications.

Research into 4-amino-4-arylcyclohexanones and their derivatives in the early 1980s identified these scaffolds as a novel class of analgesics.[3] These studies established that modifications to the amino and aryl groups could significantly influence potency and activity, with some compounds approaching the analgesic efficacy of morphine.[3] Although 4-(benzylamino)cyclohexan-1-ol does not perfectly align with this specific chemical class, the underlying principle of exploring substituted aminocyclohexane rings for CNS-active agents was clearly established.

Furthermore, the 4-aminocyclohexanol core is a recognized building block in the synthesis of neuroactive agents and selective ligands, with the trans configuration offering stereochemical stability for enantioselective synthesis. This inherent potential for creating structurally defined molecules with specific biological targets makes the 4-aminocyclohexanol scaffold, and by extension 4-(benzylamino)cyclohexan-1-ol, an attractive starting point for medicinal chemistry campaigns.

Synthesis and Chemical Properties

The primary and most efficient route to 4-(benzylamino)cyclohexan-1-ol is through the reductive amination of 4-hydroxycyclohexanone with benzylamine. This reaction is a cornerstone of synthetic organic chemistry and offers a direct pathway to the target molecule.

Reductive Amination Workflow

The general workflow for the synthesis of 4-(benzylamino)cyclohexan-1-ol via reductive amination is depicted below.

Caption: General workflow for the synthesis of 4-(benzylamino)cyclohexan-1-ol.

Stereochemistry

The reduction of the imine intermediate can lead to the formation of both cis and trans isomers of 4-(benzylamino)cyclohexan-1-ol. The stereochemical outcome is dependent on the reducing agent and reaction conditions employed. The trans isomer is generally the thermodynamically more stable product.

| Isomer | Relative Stereochemistry | Key Feature |

| cis | Hydroxyl and benzylamino groups are on the same face of the cyclohexane ring. | Kinetically favored under certain conditions. |

| trans | Hydroxyl and benzylamino groups are on opposite faces of the cyclohexane ring. | Thermodynamically more stable isomer. |

The separation and characterization of these isomers are crucial for understanding their distinct biological activities. Techniques such as column chromatography and fractional crystallization are typically employed for their separation.

Experimental Protocols

The following protocols are representative examples for the synthesis of 4-(benzylamino)cyclohexan-1-ol and its derivatives.

Protocol 1: Reductive Amination Using Sodium Triacetoxyborohydride

This method is a widely used and generally high-yielding procedure for reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-hydroxycyclohexanone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add benzylamine (1.0-1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Acetic acid (0.1-0.5 eq) can be added to catalyze this step.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a "greener" alternative to hydride-based reducing agents.

Step-by-Step Methodology:

-

Reaction Setup: In a pressure vessel, combine 4-hydroxycyclohexanone (1.0 eq), benzylamine (1.0-1.2 eq), and a suitable catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel) in a solvent such as ethanol or methanol.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or gas chromatography (GC).

-

Workup: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Literature Review of Biological Activity

Direct pharmacological studies on 4-(benzylamino)cyclohexan-1-ol are limited in the publicly available literature. However, by examining the biological activities of structurally related compounds, we can infer its potential therapeutic applications.

Potential Analgesic and CNS Activity

The structural similarity of the 4-aminocyclohexanol core to known analgesic compounds suggests that 4-(benzylamino)cyclohexan-1-ol may possess pain-relieving properties. Studies on 4-amino-4-arylcyclohexanones have demonstrated that this class of compounds can exhibit significant analgesic effects.[3] The benzyl group in 4-(benzylamino)cyclohexan-1-ol can be considered a lipophilic substituent that may facilitate penetration of the blood-brain barrier, a key requirement for centrally acting drugs.[4] Furthermore, various cyclohexanol derivatives have been reported to exhibit CNS depressant activity.[5]

Caption: Inferred potential CNS activities of 4-(benzylamino)cyclohexan-1-ol.

Potential Antimicrobial Activity

Benzylamine and its derivatives are known to possess antimicrobial properties. A study on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Staphylococcus epidermidis.[6] Additionally, certain cyclohexanol derivatives have been patented for their use as antimicrobial active ingredients.[7] These findings suggest that 4-(benzylamino)cyclohexan-1-ol could be a promising candidate for the development of new antimicrobial agents.

Characterization and Data

The identity and purity of 4-(benzylamino)cyclohexan-1-ol are confirmed through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [8] |

| Molecular Weight | 205.30 g/mol | [8] |

| CAS Number | 1019573-01-3 | [8] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group, the methine proton attached to the nitrogen, the methine proton attached to the hydroxyl group, and the methylene protons of the cyclohexane and benzyl groups.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the benzene ring, the cyclohexane ring, and the benzylic methylene carbon.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C=C stretches of the aromatic and aliphatic portions of the molecule.

Future Directions and Drug Development Potential

The versatile 4-(benzylamino)cyclohexan-1-ol scaffold presents numerous opportunities for further research and development.

-

Pharmacological Screening: A comprehensive biological screening of 4-(benzylamino)cyclohexan-1-ol is warranted to elucidate its full pharmacological profile. This should include assays for analgesic, anti-inflammatory, antimicrobial, and other CNS activities.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and cyclohexanol moieties could lead to the discovery of derivatives with enhanced potency and selectivity for specific biological targets.

-

Stereoselective Synthesis and Evaluation: The separate synthesis and biological evaluation of the cis and trans isomers are crucial to understanding the stereochemical requirements for activity.

-

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to identify the molecular targets and signaling pathways involved.

Conclusion

4-(Benzylamino)cyclohexan-1-ol represents a promising, yet under-investigated, chemical entity with a high potential for therapeutic applications. Its straightforward synthesis and the known biological activities of its constituent pharmacophores provide a strong rationale for its further exploration in drug discovery programs. This technical guide serves as a comprehensive starting point for researchers poised to unlock the full potential of this intriguing molecule. By building upon the foundational knowledge presented here, the scientific community can pave the way for the development of novel therapeutics derived from the 4-(benzylamino)cyclohexan-1-ol scaffold.

References

- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]

- Jones, D. H., Bresciani, S., Tellam, J. P., Wojno, J., Cooper, A. W. J., Kennedy, A. R., & Tomkinson, N. C. O. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry, 14(1), 172–182. [Link]

- Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. (2024). PubMed Central. [Link]

- 4-Aminocyclohexanol. (n.d.). PubChem. [Link]

- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). PubMed Central. [Link]

- Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (2011). MDPI. [Link]

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). MDPI. [Link]

- Use of cyclohexanol derivatives as antimicrobial active ingredients. (n.d.).

- CNS activity plot showing known CNS-penetrating (blue points) and peripherally acting drugs (red points). (n.d.). ResearchGate. [Link]

- One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2019). ResearchGate. [Link]

- Analgesic and Anti-Inflammatory Properties of Ethanolic Extract of Piper vicosanum Leaves. (2022). MDPI. [Link]

- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI. [Link]

- Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. (2010). PubMed. [Link]

- Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4- Tetrahydroisoquinoline Hydrochloride. (2022). Biomedical & Pharmacology Journal. [Link]

- Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PubMed Central. [Link]

- Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. (2000). RSC Publishing. [Link]

- Chemical and Biological Screening Approaches to Phytopharmacuticals. (2019). Taylor & Francis eBooks. [Link]

- [Alkyncyclohexanol carbamates with C.N.S. depressant activity]. (1973). PubMed. [Link]

- Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. (n.d.). PubMed Central. [Link]

- Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. (2013). Scirp.org. [Link]

- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (n.d.). PubMed Central. [Link]

- Analgesic, Anti-inflammatory and In-vitro Hyaluronidase Inhibitory Properties of the Leaf Extract and Solvent Fractions of Otostegia Fruticosa (Forssk.) Schweinf. ex Penzig. (n.d.). Brieflands. [Link]

- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. [Link]

- Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury. (2019). PubMed. [Link]

- Synthesis and in vitro and in vivo pharmacological evaluation of new 4-aminoquinoline-based compounds. (2013). PubMed. [Link]

- Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. (n.d.). PubMed. [Link]

- Antimicrobial activity – Knowledge and References. (n.d.). Taylor & Francis. [Link]

- Central nervous system active 5-oxo-1,4,5,6,7,8-hexahydrocinnolines. (1976). PubMed. [Link]

- In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani. (2019). NIH. [Link]

- 4-(Benzylamino)cyclohexan-1-ol, 96% Purity, C13H19NO, 100 mg. (n.d.). CP Lab Safety. [Link]

- (1s,4s)-4-(benzylamino)cyclohexan-1-ol. (n.d.). 深圳市健竹科技有限公司. [Link]

- Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol. (n.d.).

- In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (2025). Kyung Hee University. [Link]

- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Alkyncyclohexanol carbamates with C.N.S. depressant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2793622B1 - Use of cyclohexanol derivatives as antimicrobial active ingredients - Google Patents [patents.google.com]

- 8. 1019573-01-3|4-(Benzylamino)cyclohexanol|BLD Pharm [bldpharm.com]

A Technical Guide to the Physical and Chemical Stability of 4-(Benzylamino)cyclohexan-1-ol

Introduction

4-(Benzylamino)cyclohexan-1-ol is a substituted cyclohexanol derivative with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). As with any compound intended for pharmaceutical use, a thorough understanding of its physical and chemical stability is paramount to ensure its quality, safety, and efficacy throughout its lifecycle.[1][2][3] This technical guide provides an in-depth analysis of the potential stability characteristics of 4-(Benzylamino)cyclohexan-1-ol, drawing upon fundamental chemical principles and data from structurally related compounds. Due to the limited availability of specific stability data for this molecule in published literature, this guide will focus on predicting its stability profile and will outline the necessary experimental protocols to formally establish it.

The molecule's structure, featuring a secondary amine, a secondary alcohol, and a cyclohexane ring, presents several potential pathways for degradation. This guide will delve into these possibilities and provide a framework for their investigation.

Predicted Physical Stability

The physical stability of a pharmaceutical intermediate concerns its solid-state properties, which can significantly impact its handling, formulation, and bioavailability.

Polymorphism

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration for any solid-state compound. Different polymorphs can exhibit varying physical properties, including melting point, solubility, and stability.

Cyclohexanol and its derivatives are known to exhibit polymorphism.[4][5][6] For instance, cyclohexanol itself has multiple crystalline phases, including a cubic plastic phase and monoclinic and tetragonal structures, which form under different temperature conditions.[4][5][6] The presence of the bulky benzylamino substituent in 4-(Benzylamino)cyclohexan-1-ol increases the likelihood of different packing arrangements in the solid state, making a thorough polymorphic screen essential.

Experimental Protocol: Polymorphic Screening

-

Solvent Crystallization: Dissolve 4-(Benzylamino)cyclohexan-1-ol in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and water) at an elevated temperature to achieve saturation.

-

Cooling and Evaporation: Allow the solutions to cool slowly to room temperature, and also allow for slow evaporation at ambient temperature in separate experiments.

-

Solid-State Characterization: Analyze the resulting solid phases using techniques such as:

-

Powder X-Ray Diffraction (PXRD): To identify different crystal lattices.

-

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation.

-

Infrared (IR) Spectroscopy: To identify any changes in hydrogen bonding.

-

Solubility

The solubility of 4-(Benzylamino)cyclohexan-1-ol will be influenced by its functional groups. The hydroxyl and amino groups can participate in hydrogen bonding, imparting some aqueous solubility, while the benzyl and cyclohexyl groups are lipophilic. The overall solubility is expected to be pH-dependent due to the basicity of the secondary amine.

Predicted Solubility Profile:

-

Aqueous Media: Limited solubility in neutral water, with increased solubility in acidic solutions due to the protonation of the amino group to form a more soluble salt.

-

Organic Solvents: Good solubility is expected in polar organic solvents like methanol, ethanol, and DMSO, and moderate solubility in less polar solvents like dichloromethane and ethyl acetate.

Predicted Chemical Stability and Degradation Pathways

Chemical stability involves the molecule's resistance to degradation under various environmental conditions. Forced degradation studies are crucial for identifying potential degradation products and pathways.[7][8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to accelerate degradation and identify likely degradation products.[7][9]

Experimental Workflow: Forced Degradation

Caption: Workflow for forced degradation studies of 4-(Benzylamino)cyclohexan-1-ol.

Potential Degradation Pathways

-

Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 4-(benzylamino)cyclohexan-1-one. The secondary amine could also undergo oxidation. The benzylic position is also a potential site of oxidation.

-

Dehydration: Under acidic conditions and heat, the alcohol could undergo dehydration to form alkenes, such as 4-(benzylamino)cyclohex-1-ene.

-

N-Dealkylation: The benzyl group could potentially be cleaved from the nitrogen atom, leading to the formation of 4-aminocyclohexan-1-ol and benzaldehyde or benzoic acid.

-

Ring Opening: While less common under typical storage conditions, aggressive oxidative or thermal stress could potentially lead to the cleavage of the cyclohexane ring. Studies on the biodegradation of related compounds show pathways involving ring oxidation and cleavage.[11]

Predicted Degradation Products

| Stress Condition | Predicted Major Degradation Product(s) |

| Oxidative (H₂O₂) | 4-(Benzylamino)cyclohexan-1-one |

| Acidic Hydrolysis | 4-(Benzylamino)cyclohex-1-ene |

| Basic Hydrolysis | Likely stable |

| Thermal | Potential for minor oxidation and dehydration |

| Photolytic | Potential for oxidation and free-radical mediated degradation |

Degradation Pathway Visualization

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. humiditycontrol.com [humiditycontrol.com]

- 3. japsonline.com [japsonline.com]

- 4. Polymorphism in cyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. scispace.com [scispace.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Benzylamino)cyclohexan-1-ol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Benzylamino)cyclohexan-1-ol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on its commercial availability, procurement, quality verification, and handling.

Introduction to 4-(Benzylamino)cyclohexan-1-ol

4-(Benzylamino)cyclohexan-1-ol is a disubstituted cyclohexane derivative featuring a benzylamino group and a hydroxyl group. These functional groups make it a versatile building block in organic synthesis. The stereochemistry of the substituents (cis or trans) can significantly influence the properties and reactivity of the molecule, making the distinction between isomers crucial for specific synthetic applications.

Core Chemical Properties:

-

Chemical Name: 4-(Benzylamino)cyclohexan-1-ol

-

Synonyms: 4-(benzylamino)cyclohexanol

-

CAS Number: 1019573-01-3

-

Molecular Formula: C₁₃H₁₉NO

-

Molecular Weight: 205.30 g/mol

-

Structure:

The presence of both a secondary amine and a secondary alcohol allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents.

Commercial Availability and Supplier Analysis

4-(Benzylamino)cyclohexan-1-ol and its derivatives are available from several chemical suppliers, though it is typically classified as a research chemical rather than a bulk commodity. Availability is generally in small quantities suitable for laboratory-scale synthesis and research.

Table 1: Prominent Commercial Suppliers

| Supplier | Product Name/CAS Number | Typical Purity | Available Quantities |

| Sigma-Aldrich | 4-(Benzylamino)cyclohexan-1-ol (CAS: 1019573-01-3) | 96% | 250 mg, 1 g |

| BLD Pharm | 4-(Benzylamino)cyclohexanol (CAS: 1019573-01-3) | Research Grade | Inquire for sizes |

| CP Lab Safety | 4-(Benzylamino)cyclohexan-1-ol | 96% | 100 mg |

| AChemBlock | 4-(dibenzylamino)cyclohexan-1-ol (CAS: 177906-47-7) | 95% | Inquire for sizes |

| Fluorochem | trans-4-(Dibenzylamino)cyclohexanol (CAS: 149506-81-0) | Research Grade | 100 mg, 250 mg |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Stock and availability are subject to change.

It is crucial for researchers to note the specific isomer (cis/trans) and any substitutions on the benzyl group when ordering, as numerous derivatives are commercially available. For instance, suppliers also list 4-(2-Fluoro-benzylamino)-cyclohexanol and 4-(2-Chloro-benzylamino)-cyclohexanol, which may be relevant for structure-activity relationship (SAR) studies.

Strategic Procurement Workflow for Research Chemicals

The procurement of a specific chemical intermediate like 4-(Benzylamino)cyclohexan-1-ol requires a systematic approach to ensure the correct material is acquired in a timely and compliant manner. The following workflow is recommended for research and development laboratories.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Benzylamino)cyclohexan-1-ol Derivatives for Medicinal Chemistry

Introduction

The 4-aminocyclohexanol scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of bioactive molecules.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The introduction of a benzylamino group at the 4-position, in particular, has led to the development of compounds with a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antiviral properties.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 4-(benzylamino)cyclohexan-1-ol derivatives. We will delve into the strategic considerations behind common synthetic routes, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

The stereochemistry of the 4-(benzylamino)cyclohexan-1-ol core, specifically the cis and trans relationship between the hydroxyl and benzylamino groups, is a critical determinant of biological activity. Therefore, synthetic strategies that offer robust stereocontrol are highly sought after. This guide will focus on methods that allow for the selective synthesis of these isomers.

Strategic Approaches to Synthesis

The synthesis of 4-(benzylamino)cyclohexan-1-ol derivatives typically commences from commercially available cyclohexanone or aminocyclohexanol precursors. The two primary strategies discussed herein are:

-

Reductive Amination of 4-Hydroxycyclohexanone: A versatile and widely used one-pot method for forming the C-N bond.[4][5]

-

N-Alkylation of 4-Aminocyclohexanol: A direct approach suitable for introducing the benzyl group onto a pre-existing amino-alcohol scaffold.

The choice between these strategies often depends on the availability of starting materials, desired stereochemistry, and the scale of the synthesis.

Reductive Amination: A Powerful Tool for C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry.[6] The reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound (4-hydroxycyclohexanone) with an amine (benzylamine), followed by in-situ reduction to the desired amine.

A key advantage of this method is the ability to perform it as a "one-pot" reaction, which improves efficiency by avoiding the isolation of the intermediate imine.[5] The choice of reducing agent is critical for the success of the reaction and for controlling stereoselectivity. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the protonated imine over the ketone starting material.[4]

// Nodes Start [label="Starting Materials:\n4-Hydroxycyclohexanone\nBenzylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="One-Pot Reaction:\n- Solvent (e.g., MeOH, DCE)\n- Mild Acid Catalyst (optional)\n- Reducing Agent (e.g., NaBH(OAc)₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n& Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification:\nColumn Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-(Benzylamino)cyclohexan-1-ol\n(cis/trans mixture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isomer_Separation [label="Isomer Separation\n(e.g., Crystallization, SFC)", fillcolor="#FFFFFF", fontcolor="#202124"]; Trans_Isomer [label="trans-Isomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cis_Isomer [label="cis-Isomer", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Combine"]; Reaction -> Workup [label="Quench"]; Workup -> Purification; Purification -> Product; Product -> Isomer_Separation; Isomer_Separation -> Trans_Isomer; Isomer_Separation -> Cis_Isomer; } endom Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzylamino)cyclohexan-1-ol via Reductive Amination

This protocol describes a general procedure for the synthesis of 4-(benzylamino)cyclohexan-1-ol from 4-hydroxycyclohexanone and benzylamine using sodium triacetoxyborohydride.

Materials:

-

4-Hydroxycyclohexanone

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxycyclohexanone (1.0 eq). Dissolve the ketone in DCE or MeOH (approximately 0.1-0.2 M concentration).

-

Addition of Reagents: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of the reaction solvent. Add this slurry portion-wise to the reaction mixture over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by silica gel column chromatography. The polarity of the eluent system will need to be optimized to achieve good separation of the isomers.

Stereochemical Considerations:

The stereochemical outcome of the reductive amination can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents may favor the formation of one isomer over the other. The trans isomer is often the thermodynamically more stable product and may be favored under equilibrium conditions.

| Parameter | Condition 1 | Condition 2 | Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | NaBH(OAc)₃ is generally milder and more selective for iminiums over ketones. |

| Solvent | Dichloromethane (DCM) | Methanol (MeOH) | Aprotic solvents like DCM can sometimes offer better stereoselectivity. |

| Temperature | 0 °C to Room Temp | Room Temp | Lower temperatures can enhance stereoselectivity in some cases. |

Protocol 2: Synthesis of trans-4-Aminocyclohexanol via Catalytic Hydrogenation

For syntheses requiring a specific stereoisomer, it is often advantageous to start with a precursor of the desired stereochemistry. trans-4-Aminocyclohexanol is a common starting material and can be synthesized via the catalytic hydrogenation of p-acetamidophenol.[7]

Materials:

-

p-Acetamidophenol (paracetamol)

-

5% Palladium on Carbon (Pd/C) catalyst (50% water wet)

-

Deionized water

-

Hydrogen gas

-

Pressure reactor (autoclave)

Procedure:

-

Reactor Charging: Charge the pressure reactor with p-acetamidophenol and deionized water.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst. The typical catalyst loading is 1-5 mol% relative to the substrate.

-

Inerting and Pressurizing: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.5 bar).[8][9]

-

Reaction: Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.[8][9]

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Work-up: After cooling the reactor to 30-40°C, carefully vent the hydrogen pressure and purge with nitrogen.[9] Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains the trans and cis isomers of 4-aminocyclohexanol, with the trans isomer typically predominating (e.g., 80:20 ratio).[8][9]

-

Isomer Separation: The trans isomer can be isolated by fractional crystallization.[8]

Protocol 3: N-Benzylation of trans-4-Aminocyclohexanol

This protocol details the N-benzylation of the pre-formed trans-4-aminocyclohexanol.

Materials:

-

trans-4-Aminocyclohexanol

-

Benzyl bromide or benzyl chloride

-

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

A polar aprotic solvent (e.g., acetonitrile (ACN) or dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-